molecular formula C10H20N2O2 B112940 tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate CAS No. 721395-15-9

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Cat. No.: B112940
CAS No.: 721395-15-9
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-JGVFFNPUSA-N
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Description

Tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

  • Molecular Formula: C₁₀H₂₀N₂O₂
  • Molecular Weight: 200.28 g/mol
  • CAS Number: 1016971-66-6

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Carbamate: The reaction of an amine with a carbonyl compound in the presence of a tert-butyl protecting group.
  • Purification: The product is purified through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development.

The compound may function as an inhibitor or modulator of specific enzymes involved in disease processes. Its stereochemistry allows for selective interactions with biological targets, enhancing its therapeutic potential.

Case Studies and Applications

  • Asymmetric Catalysis : The compound is utilized as a chiral ligand in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals .
  • Enzyme Inhibition : Studies have shown that derivatives of carbamates can inhibit enzymes related to cancer and other diseases. For example, similar compounds have been investigated for their ability to inhibit Bruton's tyrosine kinase (BTK), which is implicated in various cancers .

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberSimilarityUnique Features
This compound1016971-66-61.00Specific stereochemistry for targeted activity
tert-Butyl (2-aminocyclopentyl)carbamate1193388-07-61.00Lacks stereochemistry specificity
(1R,2S)-2-Amino-1-(Boc-amino)cyclopentane721395-15-91.00Contains an additional Boc group
tert-Butyl (trans-2-aminocyclohexyl)carbamate137731-41-00.98Features a cyclohexane ring instead

Research Findings

Recent studies have highlighted the importance of carbamates like this compound in drug discovery:

  • Inhibitory Effects : Compounds with similar structures have shown efficacy in inhibiting key enzymes involved in metabolic pathways related to cancer and inflammation .
  • Chiral Ligands : The use of this compound as a chiral ligand has been pivotal in synthesizing complex organic molecules that require high specificity .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593817
Record name tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721395-15-9, 365996-19-6
Record name tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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